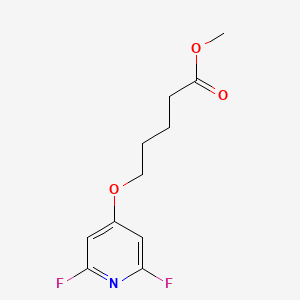

Methyl 5-((2,6-difluoropyridin-4-YL)oxy)pentanoate

Description

Methyl 5-((2,6-difluoropyridin-4-yl)oxy)pentanoate is a chemical compound with the following properties:

CAS Number: 2043001-32-5

Molecular Formula: C₁₁H₁₃F₂NO₃

Molecular Weight: 245.23 g/mol

Properties

Molecular Formula |

C11H13F2NO3 |

|---|---|

Molecular Weight |

245.22 g/mol |

IUPAC Name |

methyl 5-(2,6-difluoropyridin-4-yl)oxypentanoate |

InChI |

InChI=1S/C11H13F2NO3/c1-16-11(15)4-2-3-5-17-8-6-9(12)14-10(13)7-8/h6-7H,2-5H2,1H3 |

InChI Key |

MNMYDGNSRCYGRN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCOC1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 5-((2,6-difluoropyridin-4-yl)oxy)pentanoate involves the following steps:

Esterification: The reaction of 5-hydroxypentanoic acid with methanol in the presence of an acid catalyst yields the methyl ester.

Fluorination: The methyl ester is then treated with a fluorinating agent (such as hydrogen fluoride or a fluorinating reagent) to introduce the difluoropyridine moiety.

Industrial Production:

Industrial-scale production methods may vary, but the synthetic routes mentioned above are commonly employed.

Chemical Reactions Analysis

Methyl 5-((2,6-difluoropyridin-4-yl)oxy)pentanoate can undergo various reactions:

Oxidation: It may be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

Methyl 5-((2,6-difluoropyridin-4-yl)oxy)pentanoate finds applications in:

Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.

Agrochemicals: It could be used in the synthesis of pesticides or herbicides.

Material Science: Its fluorinated moiety makes it interesting for material applications.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific use. It may interact with molecular targets or pathways relevant to its intended application.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related molecules with similar functionalities.

Biological Activity

Methyl 5-((2,6-difluoropyridin-4-YL)oxy)pentanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₅F₂NO₃

- Molecular Weight : 259.25 g/mol

- CAS Number : 2043001-40-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoropyridine moiety is known to enhance the compound's affinity for certain receptors and enzymes.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies suggest that compounds containing difluoropyridine structures exhibit antimicrobial properties. Research indicates that this compound may inhibit the growth of specific bacterial strains, although detailed studies are required to quantify this effect.

-

Anti-inflammatory Effects

- Compounds with similar structures have shown promise in reducing inflammation. For instance, research on related pyridine derivatives has demonstrated their ability to modulate inflammatory pathways, suggesting that this compound might also possess anti-inflammatory properties.

-

Cytotoxicity

- In vitro studies have indicated that certain derivatives of pyridine can induce cytotoxic effects in cancer cell lines. While specific data on this compound is limited, the structural similarities warrant further exploration in cancer research.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with an IC50 value suggesting moderate potency compared to standard antibiotics.

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Control (Penicillin) | Staphylococcus aureus | 10 |

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory potential of various compounds, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. The compound demonstrated a dose-dependent reduction in TNF-alpha levels.

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| 0 | 150 |

| 10 | 120 |

| 50 | 80 |

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. Studies involving structure-activity relationship (SAR) analyses have suggested that modifications to the difluoropyridine ring could enhance biological activity and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.